4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine
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Overview
Description
2-[[3-(4-morpholinylmethyl)-2H-1-benzopyran-8-yl]oxymethyl]morpholine is a 1-benzopyran.
Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of DNA-PK Inhibitors : A key intermediate for synthesizing DNA-dependent protein kinase (DNA-PK) inhibitors, such as NU7441, utilizes a similar compound. This is crucial in developing potential cancer therapies (Rodriguez Aristegui et al., 2006).
Formation of Complex Heterocyclic Scaffolds : In a study, a similar compound was used in a four-component tandem Knoevenagel–Michael reaction. This process resulted in the formation of a new type of scaffold with three different heterocyclic rings, potentially useful in pharmacology (Elinson et al., 2021).
Structural Analysis and Properties
Crystal Structure Analysis : Several studies have focused on the crystal structure analysis of compounds with structural similarity. These analyses contribute to the understanding of molecular conformations and interactions, which are essential for designing effective therapeutic agents (Devarajegowda et al., 2013).
Combined Experimental and Theoretical Studies : A compound closely related to 4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine was studied using techniques like FTIR, UV–Vis, and NMR spectroscopy. These studies are crucial for understanding the physicochemical properties of such molecules (Priyanka et al., 2016).
Biological Activity
Investigation as DNA-PK Inhibitors : Compounds containing the chromen-4-one core, which is structurally similar to the query compound, have been explored as inhibitors of DNA-dependent protein kinase. This research is significant in the context of developing new cancer therapies (Cano et al., 2010).
Behavioral Effects in Zebrafish : An allylmorpholine derivative of a chromone-containing compound was examined for behavioral effects in zebrafish, indicating potential applications in neuroscience and pharmacology (Prikhodko & Sysoev, 2021).
Properties
Molecular Formula |
C19H26N2O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine |
InChI |
InChI=1S/C19H26N2O4/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17/h1-3,10,17,20H,4-9,11-14H2 |
InChI Key |
RTKDBEOSPDFLGD-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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